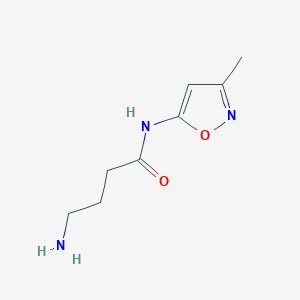![molecular formula C13H22N4 B1469715 1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazin CAS No. 1427380-25-3](/img/structure/B1469715.png)
1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazin
Übersicht
Beschreibung
The compound “1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine” is a chemical compound with the molecular formula C13H22N4 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C13H22N4 . This indicates that the molecule consists of 13 carbon atoms, 22 hydrogen atoms, and 4 nitrogen atoms . For a detailed molecular structure, it’s recommended to refer to specialized databases or software.Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The molecular weight of the compound is 234.34 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Therapeutisches Potenzial
Imidazol-haltige Verbindungen, wie zum Beispiel 1-({2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazin, weisen ein breites Spektrum an chemischen und biologischen Eigenschaften auf . Sie sind zu einem wichtigen Baustein in der Entwicklung neuer Medikamente geworden .
Antibakterielle Aktivität
Einige Derivate dieser Verbindung haben eine antibakterielle Aktivität gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer Antibiotika .
Antikrebsaktivität
Bestimmte Derivate dieser Verbindung haben eine vielversprechende antiproliferative Aktivität gegen menschliche Krebszelllinien gezeigt . Dies deutet auf potenzielle Anwendungen in der Entwicklung von Krebsmedikamenten hin .
Antimykobakterielle Aktivität
Einige Imidazol-haltige Verbindungen haben eine potente antimykobakterielle Aktivität gezeigt . Dies deutet auf potenzielle Anwendungen in der Behandlung von Krankheiten hin, die durch Mycobacterium tuberculosis verursacht werden .
Entzündungshemmende Aktivität
Es wurde berichtet, dass Imidazol-Derivate entzündungshemmende Eigenschaften haben . Dies deutet auf potenzielle Anwendungen in der Behandlung von entzündlichen Erkrankungen hin .
Antidiabetische Aktivität
Es wurde auch berichtet, dass Imidazol-Derivate antidiabetische Eigenschaften haben . Dies deutet auf potenzielle Anwendungen in der Behandlung von Diabetes hin .
Antivirale Aktivität
Piperazin-Derivate, die Teil der Struktur dieser Verbindung sind, haben eine antivirale Aktivität gezeigt . Dies deutet auf potenzielle Anwendungen in der Behandlung von Virusinfektionen hin .
Antipsychotische Aktivität
3-(Piperazin-1-yl)-1,2-Benzothiazol, eine Verbindung, die strukturell dem this compound ähnelt, wurde als Antipsychotikum eingesetzt . Dies deutet auf potenzielle Anwendungen in der Behandlung von psychiatrischen Erkrankungen hin .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex .
Cellular Effects
The effects of 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine on cells are diverse. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to activate certain kinases, which in turn phosphorylate target proteins, altering their activity and function . Additionally, this compound can influence cell proliferation and apoptosis, making it a valuable tool in cancer research .
Molecular Mechanism
At the molecular level, 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a loss of activity . Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response . Toxicity studies have indicated that high doses can lead to organ damage and other adverse outcomes .
Metabolic Pathways
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells . Once inside, it may localize to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine is crucial for its activity. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications . For instance, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
Eigenschaften
IUPAC Name |
2-methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-11-12(10-16-8-5-14-6-9-16)17-7-3-2-4-13(17)15-11/h14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMHQTNASCFIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCCC2=N1)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140653 | |
| Record name | Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-25-3 | |
| Record name | Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid ethyl ester](/img/structure/B1469638.png)

![2-(1H-Pyrrolo[3,2-b]pyridin-3-yl)ethanamine dihydrochloride](/img/structure/B1469644.png)
![2-[Amino-(2-chloro-phenyl)-methylene]-malononitrile](/img/structure/B1469645.png)






